molecular formula C20H23N3O5S B10987820 4-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide

4-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B10987820
M. Wt: 417.5 g/mol
InChI Key: WMLVGFGACXKGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that belongs to the class of benzo[c]chromen derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzo[c]chromen core, which is a fused ring system, and a piperazine sulfonamide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzo[c]chromen core through a Diels-Alder reaction between a substituted salicylaldehyde and an α,β-unsaturated carbonyl compound . This is followed by oxidative aromatization to form the chromen structure. The piperazine sulfonamide moiety is then introduced through a nucleophilic substitution reaction, where N,N-dimethylpiperazine reacts with a sulfonyl chloride derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzo[c]chromen core can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

4-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. For example, as a phosphodiesterase II inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating cellular signaling pathways . This can lead to various biological effects, such as anti-inflammatory and neuroprotective activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide is unique due to its combination of the benzo[c]chromen core and the piperazine sulfonamide moiety. This structural combination imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

4-[(3-hydroxy-6-oxobenzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C20H23N3O5S/c1-21(2)29(26,27)23-11-9-22(10-12-23)13-17-18(24)8-7-15-14-5-3-4-6-16(14)20(25)28-19(15)17/h3-8,24H,9-13H2,1-2H3

InChI Key

WMLVGFGACXKGRC-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.